molecular formula C21H22N2O4 B6061713 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B6061713
M. Wt: 366.4 g/mol
InChI Key: BLKIWFOZRXORRC-UHFFFAOYSA-N
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Description

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide, also known as OPB-31121, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. The proteasome plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Therefore, the inhibition of proteasome activity has been proposed as a strategy for the treatment of cancer and other diseases.

Mechanism of Action

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide acts as a selective inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the 20S proteasome subunit. This inhibition leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of proteasome activity by this compound has several biochemical and physiological effects. One of the main effects is the accumulation of misfolded and damaged proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis. Moreover, the inhibition of proteasome activity can also affect various cellular processes, including cell cycle regulation, DNA repair, and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for the proteasome, which allows for the specific targeting of this cellular complex. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its relatively low potency compared to other proteasome inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide. One of the main directions is the optimization of its chemical structure to improve its potency and selectivity. Moreover, further studies are needed to investigate its efficacy in the treatment of various diseases, including cancer and neurological disorders. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and reduce its side effects.

Synthesis Methods

The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting from the reaction of 3-phenylpropylamine with 1,3-benzodioxole-5-carboxylic acid to obtain the corresponding amide. The amide is then converted to the pyrrolidine derivative using a cyclization reaction with 1,3-dibromo-5,5-dimethylhydantoin. Finally, the pyrrolidine derivative is oxidized to the corresponding lactam using potassium permanganate.

Scientific Research Applications

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiotherapy. Moreover, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20-12-17(13-23(20)10-4-7-15-5-2-1-3-6-15)22-21(25)16-8-9-18-19(11-16)27-14-26-18/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKIWFOZRXORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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